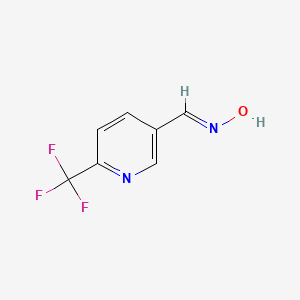

3-Pyridinecarboxaldehyde, 6-(trifluoromethyl)-, oxime

Description

Chemical Context and Structural Significance of Pyridine Derivatives

Pyridine derivatives constitute a foundational class of heterocyclic compounds in organic chemistry, characterized by a six-membered aromatic ring containing one nitrogen atom. The nitrogen’s electron-withdrawing nature creates an electron-deficient ring system, enabling diverse substitution patterns that modulate reactivity and stability. Substitutions at the 3- and 6-positions, as seen in 3-pyridinecarboxaldehyde, 6-(trifluoromethyl)-, oxime, are particularly significant due to their impact on resonance and steric interactions.

The pyridine ring’s electronic asymmetry allows substituents to exert pronounced effects on its aromaticity. For instance, electron-withdrawing groups like trifluoromethyl at the 6-position further polarize the ring, enhancing its susceptibility to nucleophilic attack at specific positions. Meanwhile, the 3-carboxaldehyde oxime group introduces a planar, conjugated system that stabilizes the molecule through intramolecular hydrogen bonding and π-orbital overlap. This structural duality enables applications in catalysis, ligand design, and pharmaceutical intermediates.

Table 1: Effects of Common Substituents on Pyridine Derivatives

Role of Trifluoromethyl and Oxime Functional Groups in Organic Chemistry

The trifluoromethyl group (-CF₃) and oxime (-N=OH) functional groups confer complementary properties to pyridine derivatives. The -CF₃ group’s strong electron-withdrawing character arises from the electronegativity of fluorine and the inductive effect of the three fluorine atoms. This group enhances metabolic stability and lipophilicity, making trifluoromethyl-substituted compounds resistant to oxidative degradation and improving their membrane permeability. In 3-pyridinecarboxaldehyde, 6-(trifluoromethyl)-, oxime, the -CF₃ group at the 6-position withdraws electron density from the ring, directing electrophilic substitution to the 2- and 4-positions while stabilizing negative charges in transition states.

The oxime functional group, formed by the condensation of hydroxylamine with a carbonyl group, introduces nucleophilic and tautomeric versatility. Oximes exist in syn and anti conformations, with the syn isomer predominating in pyridine aldoximes due to intramolecular hydrogen bonding between the oxime hydroxyl and the pyridine nitrogen. This conformational preference influences reactivity in cycloaddition reactions and metal coordination. For example, the oxime in 3-pyridinecarboxaldehyde, 6-(trifluoromethyl)-, oxime can act as a bidentate ligand, coordinating to metal centers through both the nitrogen and oxygen atoms.

Table 2: Comparative Reactivity of Functional Groups

| Functional Group | Key Reactions | Role in 3-Pyridinecarboxaldehyde Derivative |

|---|---|---|

| Trifluoromethyl | Halogen exchange, radical coupling | Enhances stability, directs electrophiles |

| Oxime | Condensation, Beckmann rearrangement | Enables tautomerism, metal coordination |

Historical Development of Trifluoromethyl-Substituted Pyridine Oximes

The synthesis of trifluoromethyl-substituted pyridine derivatives emerged in the late 20th century, driven by advances in fluorination methodologies. Early work focused on introducing -CF₃ groups via halogen-exchange reactions using agents like sulfur tetrafluoride or trifluoromethyl copper complexes. These methods enabled the systematic exploration of -CF₃ effects on pyridine’s electronic structure. Concurrently, studies on pyridine aldoximes revealed their conformational dynamics, with nuclear magnetic resonance (NMR) analyses demonstrating that syn-oxime conformers dominate in solution due to steric and electronic factors.

The integration of these two motifs—trifluoromethyl and oxime—into a single pyridine scaffold represents a convergence of synthetic strategies. For instance, the aldehyde precursor to 3-pyridinecarboxaldehyde, 6-(trifluoromethyl)-, oxime can be synthesized via Swern oxidation of the corresponding alcohol, followed by oxime formation using hydroxylamine hydrochloride. Modern catalytic methods, such as palladium-mediated cross-coupling, have further streamlined access to such compounds, enabling precise control over substitution patterns.

Table 3: Milestones in Trifluoromethyl-Substituted Pyridine Chemistry

Properties

Molecular Formula |

C7H5F3N2O |

|---|---|

Molecular Weight |

190.12 g/mol |

IUPAC Name |

(NE)-N-[[6-(trifluoromethyl)pyridin-3-yl]methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)6-2-1-5(3-11-6)4-12-13/h1-4,13H/b12-4+ |

InChI Key |

RDEOOSFRTWGOEG-UUILKARUSA-N |

Isomeric SMILES |

C1=CC(=NC=C1/C=N/O)C(F)(F)F |

Canonical SMILES |

C1=CC(=NC=C1C=NO)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Approach

The key precursor, 6-(trifluoromethyl)pyridine-3-carboxaldehyde, can be synthesized from substituted pyridine derivatives bearing trifluoromethyl groups. Common starting materials include trifluoromethyl-substituted pyridine nitriles or related intermediates.

- One approach involves the selective oxidation of methylpyridine derivatives or functionalization of trifluoromethylpyridines to introduce the aldehyde group at the 3-position of the pyridine ring.

- Another method uses substituted 4,4,4-trifluoro-3-aminobutanoates as precursors, proceeding through enamines and dihydropyridinones intermediates to yield trifluoromethylpyridine carboxylic acid derivatives, which can be further converted to aldehydes.

Oxidation of 3-Methylpyridine Derivatives

A practical and scalable method involves oxidation of 3-methylpyridine derivatives in acidic media:

This method can be adapted for trifluoromethyl-substituted analogs by using appropriately substituted starting materials.

Catalytic Hydrogenation of Pyridine Nitriles

Another established method for preparing pyridine aldehydes involves catalytic partial hydrogenation of pyridine nitriles in acidic aqueous media:

This method is applicable to trifluoromethyl-substituted pyridine nitriles, enabling synthesis of 6-(trifluoromethyl)pyridine-3-carboxaldehyde.

Conversion of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde to Oxime

Oximation Reaction

The aldehyde is converted to the corresponding oxime by reaction with hydroxylamine salts under acidic or neutral conditions:

This reaction is straightforward and typically proceeds with high yield and purity, producing crystalline oxime suitable for further use.

Summary Table of Preparation Methods

| Stage | Method | Starting Material | Key Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Catalytic hydrogenation | 6-(Trifluoromethyl)pyridine-3-carbonitrile | Pd or Pt catalyst, HCl or H3PO4 aqueous acid, H2 gas, pH 1-5 | 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | High | High purity aldehyde, scalable |

| 2 | Oxidation | 6-(Trifluoromethyl)-3-methylpyridine | N-hydroxyphthalimide catalyst, nitric acid, oxygen, acetic acid, 100°C | 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | ~70% (non-trifluoromethyl analog) | Adaptable to trifluoromethyl derivatives |

| 3 | Oximation | 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | Hydroxylamine hydrochloride or sulfate, aqueous or alcoholic solvent, mild heating | 3-Pyridinecarboxaldehyde, 6-(trifluoromethyl)-, oxime | Up to theoretical | Crystalline product, high purity |

Research Findings and Practical Considerations

- The catalytic hydrogenation method offers a clean, efficient route to aldehydes from nitriles, avoiding harsh oxidants and enabling direct conversion to oximes without purification.

- Oxidation of methylpyridines under oxygen with catalysts is a classical method but may require optimization for trifluoromethyl-substituted substrates due to electronic effects.

- The oximation step is well-established, with hydroxylamine salts providing high yields of oximes under mild conditions, and the product typically crystallizes with good purity.

- Safety considerations include handling of trifluoromethyl compounds, which may be toxic and require appropriate precautions.

- Large-scale synthesis benefits from the catalytic hydrogenation approach due to operational simplicity and scalability.

Chemical Reactions Analysis

6-(Trifluoromethyl)nicotinaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

Reduction: Reduction reactions can convert the oxime group to other functional groups.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Trifluoromethyl)nicotinaldehyde oxime has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)nicotinaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a potent agent in various applications.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key pyridinecarboxaldehyde oxime derivatives and their attributes:

Substituent Effects on Reactivity and Bioactivity

- Trifluoromethyl Group : The -CF₃ group at position 6 in the target compound increases electron-withdrawing effects, stabilizing the pyridine ring and enhancing resistance to metabolic degradation compared to the unsubstituted oxime . This contrasts with 4-(trifluoromethyl)pyridine-3-carboxamide oxime, where the -CF₃ group at position 4 may alter electronic distribution and binding affinity in biological targets .

- Halogenated Derivatives : The bromo and chloro analogs (e.g., 6-Bromo-2-chloronicotinaldehyde oxime) are more reactive in cross-coupling reactions due to the presence of halogens, which serve as leaving groups .

- Pyrrolidinyl and Fluoro Substituents : The 2-fluoro-6-pyrrolidinyl analog exhibits enhanced solubility in polar solvents due to the amine group, which may improve pharmacokinetic properties in drug candidates .

Pharmaceutical Relevance

The target compound is a key intermediate in the synthesis of 6-[(2,3-difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide, a potent kinase inhibitor described in EP 4374877 A2 (2024) . Its trifluoromethyl group contributes to improved target binding and metabolic stability.

Biological Activity

3-Pyridinecarboxaldehyde, 6-(trifluoromethyl)-, oxime is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the trifluoromethyl group and the oxime functionality enhances its chemical reactivity and biological profile. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of 3-Pyridinecarboxaldehyde, 6-(trifluoromethyl)-, oxime can be represented as follows:

Key Features:

- Pyridine Ring: Contributes to the compound's electron-withdrawing properties.

- Trifluoromethyl Group: Increases lipophilicity and alters electronic properties, enhancing biological interactions.

- Oxime Functional Group: Known for its role in enzyme inhibition and receptor interactions.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. Preliminary studies suggest that 3-Pyridinecarboxaldehyde, 6-(trifluoromethyl)-, oxime may inhibit the growth of various bacterial strains. For example, derivatives of pyridinecarboxaldehyde have shown effectiveness against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis.

Enzyme Inhibition

The oxime functional group is known to act as a competitive inhibitor for certain enzymes. Studies have demonstrated that related compounds can inhibit enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis. The inhibition mechanism often involves binding at the active site of the enzyme, thereby preventing substrate access.

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Ribonucleotide reductase | Competitive | 1.3 µM |

| CDP reductase | Non-competitive | 1.0 µM |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro studies using RAW264.7 macrophages demonstrated that 3-Pyridinecarboxaldehyde, 6-(trifluoromethyl)-, oxime can inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production. This suggests a possible role in managing inflammatory conditions.

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial activity of various pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl substitutions showed enhanced inhibition zones compared to their non-fluorinated counterparts. -

Enzyme Interaction Analysis :

A molecular docking study assessed the binding affinity of 3-Pyridinecarboxaldehyde, 6-(trifluoromethyl)-, oxime to ribonucleotide reductase. The docking results revealed a strong interaction with key residues in the active site, supporting its role as an effective inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.